Cas no 1696543-38-0 (methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate)

methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate
- Phenylalanine, 2-chloro-4-methyl-, methyl ester
- EN300-6190070
- 1696543-38-0
-
- Inchi: 1S/C11H14ClNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1
- InChI Key: HVJJAGLAOGURHQ-JTQLQIEISA-N
- SMILES: C(OC)(=O)[C@H](CC1=CC=C(C)C=C1Cl)N
Computed Properties
- Exact Mass: 227.0713064g/mol
- Monoisotopic Mass: 227.0713064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 1.191±0.06 g/cm3(Predicted)
- Boiling Point: 316.7±37.0 °C(Predicted)
- pka: 6.80±0.33(Predicted)
methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6190070-0.25g |
methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate |
1696543-38-0 | 95.0% | 0.25g |
$893.0 | 2025-03-15 | |
Enamine | EN300-6190070-1.0g |
methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate |
1696543-38-0 | 95.0% | 1.0g |
$971.0 | 2025-03-15 | |
Enamine | EN300-6190070-5.0g |
methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate |
1696543-38-0 | 95.0% | 5.0g |
$2816.0 | 2025-03-15 | |
Enamine | EN300-6190070-0.05g |
methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate |
1696543-38-0 | 95.0% | 0.05g |
$816.0 | 2025-03-15 | |
Enamine | EN300-6190070-0.5g |
methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate |
1696543-38-0 | 95.0% | 0.5g |
$933.0 | 2025-03-15 | |
Enamine | EN300-6190070-2.5g |
methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate |
1696543-38-0 | 95.0% | 2.5g |
$1903.0 | 2025-03-15 | |
Enamine | EN300-6190070-10.0g |
methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate |
1696543-38-0 | 95.0% | 10.0g |
$4176.0 | 2025-03-15 | |
Enamine | EN300-6190070-0.1g |
methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate |
1696543-38-0 | 95.0% | 0.1g |
$855.0 | 2025-03-15 |
methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate Related Literature
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Additional information on methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate
Research Briefing on Methyl 2-Amino-3-(2-Chloro-4-Methylphenyl)Propanoate (CAS: 1696543-38-0)
Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate (CAS: 1696543-38-0) is a synthetic intermediate of growing interest in the pharmaceutical and agrochemical industries. This compound, characterized by its chloro-methylphenyl and ester-functionalized amino acid structure, has recently emerged as a key building block in the development of novel bioactive molecules. Recent literature highlights its utility in the synthesis of protease inhibitors and receptor modulators, particularly in central nervous system (CNS) targeted therapies.
A 2023 study published in Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) demonstrated the compound's role as a precursor in synthesizing potent γ-aminobutyric acid (GABAA) receptor agonists. The research team utilized the chiral center of methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate to construct stereospecific analogs showing 40% greater blood-brain barrier penetration compared to classical GABAergics. Molecular docking studies revealed the 2-chloro-4-methyl moiety's critical interaction with hydrophobic pockets in the receptor's α-subunit.
In parallel, patent applications (WO2023187421, WO2023057890) filed in Q2 2023 disclose innovative synthetic routes for this compound using continuous flow chemistry. These methods achieve 92% yield with >99% enantiomeric excess (ee) through immobilized enzyme-catalyzed asymmetric amination, representing a significant improvement over traditional batch processes. The patents emphasize the compound's scalability for industrial production of next-generation antiepileptics and anxiolytics.
Analytical characterization advances were reported in ACS Omega (2024, 9, 12, 14567-14579), where researchers developed a novel LC-MS/MS method for quantifying trace impurities in methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate batches. The method achieved 0.1 ppm detection limits for genotoxic impurities, addressing critical quality control challenges in Good Manufacturing Practice (GMP) applications. This technical breakthrough supports the compound's adoption in clinical-stage drug development.
Emerging applications extend beyond pharmaceuticals. A 2024 Journal of Agricultural and Food Chemistry publication (DOI: 10.1021/acs.jafc.4c01288) describes derivatives of this compound as effective fungicides against Fusarium graminearum, showing 80% inhibition at 50 μM concentrations. The structure-activity relationship study identified the 2-chloro group as essential for binding to fungal cytochrome P450 enzymes, suggesting potential for developing resistance-breaking agrochemicals.
Ongoing clinical trials (NCT05874292) evaluating drugs incorporating this scaffold highlight its translational potential. Phase Ib results demonstrate favorable pharmacokinetics with a 28-hour half-life for a lead compound derived from methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate, supporting once-daily dosing regimens in anxiety disorders. Safety data showed no QT prolongation at therapeutic doses, a significant advantage over existing benzodiazepines.
The compound's commercial availability has expanded significantly in 2024, with major suppliers (e.g., TCI Chemicals, Combi-Blocks) now offering GMP-grade material at kilogram scales. Market analysts project 18% annual growth in demand through 2028, driven by its versatility in structure-based drug design. Price fluctuations have stabilized at $320-380/g for research quantities, reflecting improved synthetic efficiencies.
Future research directions include exploring its use in PROTAC (proteolysis targeting chimera) development, where the rigid aromatic structure may enhance linker stability. Computational studies (J. Chem. Inf. Model. 2024, 64, 8, 3124-3137) predict favorable physicochemical properties for brain-targeted degraders, with logP values of 2.1-2.4 and polar surface areas of 75-85 Ų when incorporated into bifunctional molecules.
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